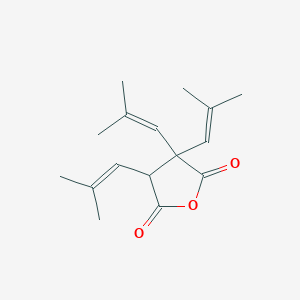

Triisobutenylsuccinic anhydride

Description

Structure

3D Structure

Properties

CAS No. |

63979-83-9 |

|---|---|

Molecular Formula |

C16H22O3 |

Molecular Weight |

262.34 g/mol |

IUPAC Name |

3,3,4-tris(2-methylprop-1-enyl)oxolane-2,5-dione |

InChI |

InChI=1S/C16H22O3/c1-10(2)7-13-14(17)19-15(18)16(13,8-11(3)4)9-12(5)6/h7-9,13H,1-6H3 |

InChI Key |

IGFXDIOXQABHSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1C(=O)OC(=O)C1(C=C(C)C)C=C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Triisobutenylsuccinic Anhydride

Synthetic Routes to Triisobutenylsuccinic Anhydride (B1165640)

The primary route for synthesizing TIBSA involves the direct condensation of an olefin, in this case, triisobutylene (B147571), with maleic anhydride. This reaction is typically conducted at elevated temperatures. wikipedia.org

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

The efficiency and yield of Triisobutenylsuccinic Anhydride synthesis are highly dependent on several key reaction parameters. The process is typically conducted by heating the reactants for several hours, often in the absence of a solvent. wikipedia.orgrsc.org

Temperature : This is a critical factor. The reaction generally requires high temperatures, typically ranging from 150°C to 280°C. google.com A common industrial range is between 200°C and 250°C. wikipedia.orgrsc.org Studies on related alkenyl succinic anhydrides show a direct correlation between temperature and conversion rates; however, excessively high temperatures (>220°C) can lead to a significant increase in undesirable, often dark-colored, side products. researchgate.netulisboa.pt One study concluded that for a good compromise between yield and purity, a reaction temperature of 210°C is optimal. ulisboa.pt

Molar Ratio : The molar ratio of triisobutylene to maleic anhydride is another crucial variable. While ratios can range from 0.4:1 to 5.0:1 (maleic anhydride to olefin), a slight excess of the olefin is often used. wikipedia.orggoogle.com Research on similar systems found that a maleic anhydride to olefin molar ratio of 1.5 yielded the highest conversion but also produced highly viscous and dark products. researchgate.net A ratio of less than 1.5 led to a clearer, less viscous product, suggesting that a molar ratio between 1.0 and 1.5 offers a good balance between yield and product quality. researchgate.netulisboa.pt

Reaction Time : The duration of the reaction typically ranges from 3 to 20 hours. wikipedia.orggoogle.com Longer reaction times generally lead to higher yields, but also to an increase in side products. core.ac.ukulisboa.pt An optimal time of 6 to 8 hours has been identified as a good compromise to maximize yield while minimizing the formation of impurities. core.ac.ukulisboa.pt

The following table summarizes research findings on the optimization of reaction parameters for the synthesis of Alkenyl Succinic Anhydrides (ASA), which are structurally related to TIBSA.

| Parameter | Studied Range | Observation | Optimal Condition/Compromise | Source |

|---|---|---|---|---|

| Temperature | 180°C - 230°C | Yield increases with temperature, but side products increase significantly above 210°C. | 210°C | ulisboa.pt |

| Temperature | 220°C - 235°C | Optimal for minimizing side products in industrial applications. | 220-235°C | researchgate.net |

| Molar Ratio (Olefin:MA) | 0.5 - 2.0 | Higher MA ratio increases yield but also viscosity and color. | 1.0 - 1.5 | ulisboa.pt |

| Molar Ratio (MA:Olefin) | 1.2 - 1.35 | Optimal for achieving good clarity and lower viscosity, with yields around 55%. | 1.2-1.35 | researchgate.net |

| Reaction Time | 1 - 24 hours | Yield increase is not significant after 8 hours, while side products continue to form. | 6 - 8 hours | ulisboa.pt |

Development of Novel Catalytic Systems for this compound Formation

While the thermal ene reaction can proceed without a catalyst, its high activation energy necessitates high temperatures. core.ac.uk The use of catalysts can lower the required reaction temperature and improve selectivity. rsc.orgacs.org

Lewis Acids : Lewis acids are prominent catalysts for the ene reaction. acs.orgzbaqchem.com They function by coordinating to the maleic anhydride, making it more electron-deficient and thus more reactive. numberanalytics.comwikipedia.org Commonly explored Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). zbaqchem.com Computational studies screening various Lewis acid chlorides found that AlCl₃ exhibits the highest catalytic activity for the reaction between polyisobutene and maleic anhydride. acs.org The use of Lewis acids can enable the reaction to proceed at significantly lower temperatures; for example, the use of titanium tetrachloride (TiCl₄) allowed for the formation of the product at 42°C. acs.org

Solid Acid Catalysts : To simplify catalyst separation and recycling, research has focused on solid acid catalysts. A study utilizing a SO₄²⁻/TiO₂ solid acid catalyst for the synthesis of a related alkenyl succinic anhydride reported a yield of 46.8% under optimized conditions (190°C, 5 hours). lnpu.edu.cn Other patents have disclosed the use of silica (B1680970) gel or silicates as effective catalysts for the reaction at temperatures between 150°C and 280°C. google.com

Additives to Inhibit Side Reactions : Besides catalysts that promote the main reaction, additives can be used to suppress undesirable side reactions. For instance, sterically hindered phenols like butylated hydroxytoluene (BHT) can be added as antioxidants to prevent polymerization and reduce the formation of dark, tarry byproducts. wikipedia.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of TIBSA aims to reduce its environmental impact by utilizing safer solvents and sustainable raw materials.

Exploration of Environmentally Benign Solvents and Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis : The reaction between triisobutylene and maleic anhydride is often performed "neat," meaning without any solvent. rsc.orgrsc.org This is the most environmentally benign approach as it eliminates solvent waste and the need for subsequent separation steps.

Alternative Solvents : When a solvent is required, for example, to control viscosity or heat transfer, research has investigated alternatives to traditional petrochemical solvents. While xylene has been used, it requires higher temperatures to achieve the same yields as solvent-free systems because the reagent dilution slows the reaction kinetics. core.ac.ukresearchgate.net For related reactions involving maleic anhydride, other green solvents such as vegetable oils and dihydropinene have been explored, indicating a potential pathway for future research in TIBSA synthesis. nih.govsigmaaldrich.com Microwave-assisted synthesis has also been shown to be a faster, more energy-efficient route compared to conventional heating for maleinization reactions. researchgate.net

Research into Sustainable Feedstock Utilization

The traditional synthesis of TIBSA relies on feedstocks derived from petroleum. Green chemistry research focuses on sourcing these precursors from renewable biomass.

Bio-Based Maleic Anhydride : Maleic anhydride is conventionally produced from petroleum-derived benzene (B151609) or n-butane. ncsu.edu However, significant research has demonstrated its successful synthesis from bio-based platform chemicals, particularly furfural (B47365). rsc.orgrsc.org Furfural can be derived from the dehydration of C5 sugars found in agricultural waste like corncobs and sawdust. ncsu.edu The gas-phase oxidation of furfural using catalysts such as vanadium phosphorous oxide (VPO) or VOx/Al₂O₃ can produce maleic anhydride with high yields. chemistryviews.orgncsu.edu This renewable route offers a promising alternative to fossil fuel-based production. semanticscholar.org

Bio-Based Triisobutylene : Triisobutylene is produced through the oligomerization of isobutylene (B52900). mdpi.com Conventionally, isobutylene is a product of petrochemical cracking. nih.gov A sustainable pathway involves the production of bio-isobutanol through fermentation, followed by its catalytic dehydration to produce bio-isobutene. nih.gov This bio-isobutene can then be subjected to oligomerization using acid catalysts (e.g., solid acid resins or zeolites) to form di- and triisobutylene. rsc.orgwipo.intpnnl.gov Research is also exploring the direct photosynthetic production of isobutene from CO₂ using genetically engineered cyanobacteria. nih.gov The development of bio-based triisobutylene is an active area of the market, driven by a focus on sustainable practices. wiseguyreports.comarchivemarketresearch.com

Advanced Characterization Techniques for Synthetic Intermediates and Products

The analysis of this compound and its synthetic intermediates requires a suite of advanced analytical techniques to determine the structure, purity, and composition of the product mixture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for characterizing TBSA, providing detailed information about its molecular weight distribution and structure. researchgate.net Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in negative ion mode, has proven effective for analyzing the broader class of polyisobutenylsuccinic anhydrides (PIBSAs). researchgate.netresearchgate.net This technique allows for the identification of the primary TBSA product as well as unexpected byproducts like the bis-succinic acid polymer. researchgate.netresearchgate.net The high resolution of techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) can distinguish between different PIBSA compositions and can even help differentiate products based on the catalyst used during synthesis. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, often after a derivatization step, to identify and quantify the anhydride and its related acid impurities. nih.govresearchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is essential for identifying the functional groups present in the starting materials, intermediates, and the final TBSA product. zbaqchem.comzbaqchem.com The conversion of maleic anhydride to the succinic anhydride derivative can be monitored by observing changes in the FT-IR spectrum. researchcommons.org The disappearance of peaks associated with the starting material and the appearance of new characteristic peaks confirm the reaction's progress. researchcommons.org

Key vibrational frequencies are used to characterize the product. The symmetric and asymmetric C=O stretching vibrations of the anhydride group are particularly diagnostic. zbaqchem.comresearchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for TBSA Analysis

| Functional Group | Wavenumber (cm⁻¹) | Description | Source |

| Anhydride C=O Stretch | 1780–1820 | Strong absorption indicating the anhydride functional group. | zbaqchem.comzbaqchem.com |

| Anhydride C=O Stretch | ~1711 | Disappearance of this maleic anhydride peak indicates conversion. | researchcommons.org |

| C-H Stretch (Alkyl) | ~2930 | Corresponds to the C-H bonds in the triisobutenyl chain. | researchcommons.org |

| C=C Stretch (Alkene) | ~1630-1680 | Indicates the presence of the double bond in the molecule. | zbaqchem.com |

| Carboxylic Acid C=O | ~1700 | Appears if the anhydride ring is hydrolyzed to the dicarboxylic acid. | zbaqchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the TBSA molecule. It can be used to confirm the structure of the triisobutenyl backbone and the attachment of the succinic anhydride moiety. ¹H NMR chemical shifts can distinguish between the different types of protons in the molecule, such as those on the alkyl chain, adjacent to the double bond, and on the succinic anhydride ring. researchcommons.org

Interactive Table: Representative ¹H NMR Chemical Shifts for PIBSA Structures

| Proton Type | Chemical Shift (δ, ppm) | Description | Source |

| -CH₃ (Methyl) | 0.8-1.2 | Protons of the numerous methyl groups in the triisobutenyl chain. | researchcommons.org |

| -CH₂- (Methylene) | ~1.3 | Protons of methylene (B1212753) groups within the alkyl chain. | researchcommons.org |

| -CH=C- | ~6.2 | Vinylic proton near the double bond. | researchcommons.org |

| Ring Protons | ~7.4 | Protons on the succinic anhydride ring. | researchcommons.org |

Chromatography

Chromatographic techniques are vital for separating the components of the complex mixture produced during TBSA synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. nih.govchromforum.org Due to the reactivity of anhydrides, especially their tendency to hydrolyze, derivatization is often performed before GC analysis. nih.govchromforum.org For instance, the anhydride can be reacted with an alcohol to form an ester, which is more stable for chromatographic analysis. nih.gov Reversed-phase HPLC can, in some cases, be used to analyze aliphatic anhydrides directly, separating them from their corresponding diacids. chromforum.org

Interactive Table: Summary of Characterization Techniques for TBSA

| Technique | Information Provided | Relevance to TBSA Analysis | Source |

| Mass Spectrometry (MS) | Molecular weight distribution, structural isomer identification (mono- vs. bis-adducts). | Confirms product mass and identifies byproducts. | researchgate.netresearchgate.net |

| FT-IR Spectroscopy | Identification of functional groups (anhydride, alkene, carboxylic acid). | Monitors reaction conversion and product purity. | zbaqchem.comzbaqchem.comresearchcommons.org |

| NMR Spectroscopy | Detailed molecular structure, confirmation of covalent linkages. | Elucidates the precise structure of the TBSA molecule. | researchcommons.org |

| Chromatography (GC, HPLC) | Separation and quantification of product, unreacted materials, and byproducts. | Assesses the purity of the final product mixture. | nih.govchromforum.org |

Derivatization and Functionalization Strategies of Triisobutenylsuccinic Anhydride

Esterification Reactions of Triisobutenylsuccinic Anhydride (B1165640)

The reaction of an acid anhydride with an alcohol to form an ester is a fundamental and widely utilized transformation in organic synthesis. libretexts.orglibretexts.org In the case of triisobutenylsuccinic anhydride, esterification opens the anhydride ring to produce monoesters or, through subsequent reaction, diesters. These reactions are often facilitated by the use of a base, such as pyridine, which acts as a catalyst and neutralizes the carboxylic acid byproduct. libretexts.orglibretexts.org

Synthesis of Carbohydrate and Polysaccharide Esters

The esterification of carbohydrates and polysaccharides with this compound introduces a bulky, hydrophobic tail to the polar sugar backbone, creating amphiphilic molecules with potential surfactant properties.

The esterification of polyols, including carbohydrates, with anhydrides can be enhanced through various catalytic methods. Both acidic and basic catalysts are employed to increase the reaction rate. In enzymatic catalysis, the temperature is a crucial parameter influencing the conversion rate. For example, in the synthesis of starch palmitate using Novozym 435, the optimal temperature was found to be around 60°C, with higher temperatures leading to enzyme deactivation. nih.gov Heterogeneous acid catalysts, such as Amberlyst-15, have also been effectively used in the esterification of alcohols with mixed anhydrides, demonstrating high yields. nih.gov Additionally, in-situ generation of imidazole (B134444) compounds has been patented as a method to facilitate the esterification of polysaccharides. google.com

Reaction with Alcohols for Mono- and Diester Derivatives

The reaction of this compound with simple alcohols readily yields mono- and diester derivatives. The initial reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a monoester that also contains a carboxylic acid group. libretexts.org A second esterification step, often requiring a catalyst like dicyclohexylcarbodiimide (B1669883) (DCC) in what is known as the Steglich esterification, can then convert the carboxylic acid group to a second ester group, resulting in a diester. organic-chemistry.org The choice of alcohol and reaction conditions can be tailored to favor the formation of either the mono- or diester.

Amidation and Imidation Reactions of this compound

The reaction of this compound with amines leads to the formation of amides and imides, which are important classes of compounds with a range of applications.

Formation of N-Substituted Succinimide (B58015) Derivatives

The reaction of succinic anhydride, and by extension this compound, with a primary amine initially forms a succinamic acid intermediate. Subsequent heating and dehydration lead to the cyclization of this intermediate to form an N-substituted succinimide. mdpi.combeilstein-archives.org This two-step, one-pot synthesis is a common method for preparing these derivatives. beilstein-archives.org Various catalysts can be employed to facilitate the amidation reaction, including dicyclohexylcarbodiimide. bohrium.com The kinetics of the amidation of succinic anhydride have been studied, showing that the reaction can be autocatalytic in its initial stages. researchgate.net The formation of succinimide derivatives has been reported in reactions with various amines, including amino acids, leading to products with potential biological applications. colab.ws

| Reagent Class | Specific Reagent Example | Product Class | Specific Product Example |

| Carbohydrate | Glucose | Carbohydrate Ester | 6-O-Triisobutenylsuccinyl glucose |

| Polysaccharide | Starch | Polysaccharide Ester | Starch triisobutenylsuccinate |

| Alcohol | Methanol | Monoester | Monomethyl triisobutenylsuccinate |

| Alcohol | Ethanol | Diester | Diethyl triisobutenylsuccinate |

| Primary Amine | Aniline | N-Substituted Succinimide | N-Phenyl triisobutenylsuccinimide |

| Amino Acid | Glycine | N-Substituted Succinimide | N-(Carboxymethyl)triisobutenylsuccinimide |

Cyclization Pathways to Imide Structures

The triisobutenylsuccinamic acids formed from the reaction of TIBPSA with primary amines can undergo intramolecular cyclization to form N-substituted triisobutenylsuccinimides. This transformation typically requires heating to temperatures between 150°C and 160°C and results in the elimination of a water molecule. youtube.comnih.gov

The general cyclization reaction is as follows:

N-R-Triisobutenylsuccinamic Acid + Heat → N-R-Triisobutenylsuccinimide + H₂O

This cyclization creates a stable five-membered imide ring. The synthesis of N-substituted succinimides from succinic acid and primary amines in hot water has been reported with high yields, suggesting an environmentally friendly approach that could be applicable to TIBPSA derivatives. researchgate.net The synthesis of N-sugar-substituted phthalimides from sugar azides and phthalic anhydride under neutral conditions also demonstrates the versatility of imide formation reactions. nih.gov

Table 2: Typical Conditions for Imide Formation from Amic Acids

| Starting Material | Reaction Condition | Product | Typical Yield |

| N-Aryl-succinamic acid | Acetic Anhydride, Sodium Acetate | N-Aryl-succinimide | High |

| N-Alkyl-succinamic acid | Heat (150-180 °C) | N-Alkyl-succinimide | Good to High |

| N-Aryl-phthalic amic acid | Chemical Dehydration | N-Aryl-phthalimide | >90% |

This table presents typical conditions and yields for the cyclization of various amic acids to imides and serves as an analogy for TIBPSA derivatives.

Grafting and Polymer Modification using this compound.arxiv.org

The introduction of this compound onto polymer backbones is a powerful method for modifying polymer properties, such as adhesion, compatibility, and printability. arxiv.org This is typically achieved through grafting reactions.

Reactive extrusion is a common industrial process for grafting monomers like maleic anhydride onto polymers such as polypropylene (B1209903) and polyethylene (B3416737). researchgate.netkpi.ua This technique involves melting the polymer in an extruder and then introducing the grafting monomer and a radical initiator. The high temperature and shear forces within the extruder facilitate the grafting reaction. While specific studies on TIBPSA are limited, the principles established for maleic anhydride grafting are highly relevant. researchgate.netresearchgate.net The use of supercritical carbon dioxide in reactive extrusion has been shown to enhance the grafting degree of maleic anhydride onto polyethylene in some cases. ekb.eg

Table 3: Parameters in Reactive Extrusion Grafting of Anhydrides onto Polyolefins

| Parameter | Effect on Grafting |

| Initiator Concentration | Increases grafting degree up to a certain point, then can cause degradation |

| Monomer Concentration | Higher concentration generally leads to higher grafting degree |

| Temperature | Affects initiator decomposition rate and polymer viscosity |

| Screw Speed | Influences mixing and residence time |

This table is based on studies of maleic anhydride grafting and provides an expected trend for TIBPSA. researchgate.netresearchgate.net

Free radical grafting is the underlying mechanism in many polymer modification processes, including reactive extrusion. youtube.com The process is initiated by the thermal decomposition of a radical initiator, such as a peroxide, which abstracts a hydrogen atom from the polymer backbone to create a macroradical. This macroradical then adds across the double bond of the grafting monomer. For TIBPSA, the succinic anhydride ring would then be pendant to the polymer chain. Studies on the radical grafting of maleic anhydride onto polyethylene in solution have shown the influence of initiator type, solvent, and monomer concentration on the grafting efficiency. youtube.com

The reactive anhydride group of TIBPSA makes it a candidate for the surface functionalization of various materials, including inorganic fillers and other polymers. While direct studies on TIBPSA are not widely available, the functionalization of surfaces with similar molecules provides a strong precedent. For instance, maleic anhydride copolymers have been grafted onto poly(dimethylsiloxane) surfaces to improve their properties. arxiv.org Silane coupling agents containing anhydride functionalities are also used to modify inorganic surfaces to improve their compatibility with polymer matrices. arxiv.orgresearchgate.net This suggests that TIBPSA could be used to modify the surface of materials like silica (B1680970) or other nanoparticles, introducing a hydrophobic and reactive layer.

Exploration of Other Nucleophilic Acyl Substitution Pathways

While the reactions of this compound (TISA) with common nucleophiles such as water, alcohols, and amines are well-established, its reactivity extends to a broader range of nucleophiles through alternative nucleophilic acyl substitution pathways. vanderbilt.edulibretexts.org These less common, yet significant, derivatization strategies open avenues for synthesizing novel TISA derivatives with unique functionalities. The exploration of these pathways involves reactions with thiols, organometallic reagents, and aromatic systems via Friedel-Crafts acylation, expanding the synthetic utility of this versatile anhydride.

The general mechanism for these reactions follows the characteristic two-step addition-elimination process of nucleophilic acyl substitution. masterorganicchemistry.comoregonstate.edu A nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. oregonstate.edulibretexts.org Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the carboxylate group as a stable leaving group. youtube.com The specific nature of the nucleophile dictates the final product and the required reaction conditions.

Reaction with Thiol Nucleophiles

The reaction of anhydrides with thiol-containing compounds (thiols or mercaptans) provides a direct route to the synthesis of thioesters. This pathway is analogous to alcoholysis, but the use of a sulfur nucleophile results in the formation of a C-S bond. Research on the derivatization of thiol compounds using maleic anhydride has demonstrated the high reactivity of the thiol group towards the anhydride moiety. nih.govmdpi.com In the case of a saturated anhydride like TISA, the reaction with a thiol (R-SH) proceeds via nucleophilic attack of the sulfur atom on a carbonyl carbon. This addition-elimination sequence yields a thioester and a carboxylic acid. youtube.com This reaction is particularly valuable for introducing the bulky triisobutenylsuccinyl group onto sulfur-containing molecules, such as cysteine residues in peptides or other thiol-based compounds. nih.gov

Friedel-Crafts Acylation

This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce the acyl group onto an aromatic ring. youtube.com This reaction represents a significant carbon-carbon bond-forming strategy. The process requires the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to one of the carbonyl oxygens of the anhydride. youtube.com This coordination polarizes the C=O bond, generating a highly electrophilic acylium ion intermediate. youtube.com An aromatic compound, acting as a nucleophile, then attacks the acylium ion, leading to the formation of an aryl ketone after a standard electrophilic aromatic substitution workup. This pathway allows for the direct attachment of the triisobutenylsuccinyl moiety to various aromatic substrates, creating derivatives with combined aliphatic and aromatic characteristics.

Reaction with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful carbon-based nucleophiles that can react with acid anhydrides. youtube.com The reaction of this compound with one equivalent of a Grignard or organolithium reagent can selectively produce a ketone. The nucleophilic alkyl or aryl group from the organometallic reagent attacks one of the carbonyl carbons, and the subsequent collapse of the tetrahedral intermediate expels the carboxylate leaving group. youtube.com This method provides a route to keto-acids derived from TISA. It is crucial to control the stoichiometry and reaction conditions, as the resulting ketone can potentially react with a second equivalent of the organometallic reagent to form a tertiary alcohol.

The table below summarizes these alternative nucleophilic acyl substitution pathways for the derivatization of this compound.

| Nucleophile | Reagents/Conditions | Product Type | Description |

| Thiol (R-SH) | Typically neutral or basic conditions. | Thioester and Carboxylic Acid | The thiol attacks a carbonyl group, leading to ring-opening and the formation of a thioester bond. nih.govyoutube.com |

| Aromatic Ring (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Aryl Keto-Acid | The anhydride is activated by a Lewis acid to form an acylium ion, which is then attacked by the aromatic ring in a Friedel-Crafts acylation. youtube.com |

| Grignard Reagent (R-MgX) | 1 equivalent of Grignard reagent, often at low temperature. | Keto-Acid | A carbon-carbon bond is formed as the alkyl/aryl group from the Grignard reagent adds to a carbonyl, displacing the carboxylate leaving group. youtube.com |

| Organolithium (R-Li) | 1 equivalent of organolithium reagent, often at low temperature. | Keto-Acid | Similar to the Grignard reaction, this strong carbon nucleophile adds to a carbonyl group to form a ketone. youtube.com |

Advanced Polymer Science Applications of Triisobutenylsuccinic Anhydride

Triisobutenylsuccinic Anhydride (B1165640) as a Monomer in Copolymerization

There is no available research focused on the use of Triisobutenylsuccinic Anhydride as a comonomer in the specified polymerization techniques. General literature on the synthesis of alkenyl succinic anhydrides exists, but their subsequent use as monomers in controlled polymerization is not documented for the triisobutenyl variant.

Ring-Opening Copolymerization (ROCOP) with Epoxides

No studies were found that detail the ring-opening copolymerization of this compound with epoxides. While the ROCOP of other cyclic anhydrides (e.g., phthalic anhydride, maleic anhydride, and bio-derived succinic anhydrides) with various epoxides is a well-documented field of study for producing polyesters, this research does not extend to TIBSA.

Catalyst Design for Alternating Copolymer Synthesis

The scientific literature contains no information on catalyst design specifically for the alternating copolymer synthesis of this compound and epoxides. Research on catalysts for ROCOP, including metal-free Lewis pairs and heterodinuclear metal complexes, has been applied to other anhydride/epoxide pairs to achieve alternating structures, but not to TIBSA.

Control over Molecular Weight and Dispersity in Copolymers

There are no published findings on the control of molecular weight or dispersity for copolymers derived from this compound.

Studies on Copolymer Microstructure and Sequence Distribution

No studies on the microstructure or sequence distribution of copolymers involving this compound are available.

Free Radical Copolymerization with Vinyl Monomers

Development of Bio-based and Sustainable Polymer Architectures

There is no information available on the use of this compound in the development of bio-based or sustainable polymer architectures. The precursor for TIBSA, triisobutylene (B147571), is typically derived from petrochemical sources, which would classify it as a petroleum-based rather than a bio-based monomer. While succinic anhydride itself can be produced from biomass, there is no indication that this bio-based version is used to synthesize TIBSA or that TIBSA is incorporated into sustainable polymer frameworks.

This compound Derivatives as Polymeric Additives

This compound (TIS), more commonly known in the industry and scientific literature as Polyisobutenylsuccinic anhydride (PIBSA), is a versatile chemical intermediate derived from the reaction of polyisobutylene (B167198) (PIB) with maleic anhydride. nih.govrbproductsinc.com Its molecular structure is distinctly amphiphilic, featuring a long, non-polar, oil-soluble polyisobutylene tail and a highly polar, reactive succinic anhydride head group. uni-pannon.huresearchgate.net This unique structure makes PIBSA and its subsequent derivatives highly effective as polymeric additives in a wide array of applications, including lubricants, fuels, explosives, and coatings. researchgate.netsajs.co.za The reactivity of the anhydride group allows for further chemical modification, leading to a broad family of additives with tailored functionalities. nih.govresearchgate.net

Research on Dispersant Mechanisms and Performance

Derivatives of PIBSA, particularly polyisobutenyl succinimides (PIBSI), are workhorse ashless dispersants in lubricant formulations, especially for engine oils. mdpi.commade-in-china.com Their primary function is to prevent the agglomeration of soot, sludge, and other insoluble particles generated during engine operation, thereby maintaining engine cleanliness and performance. mdpi.commdpi.com

The principal mechanism by which PIBSA derivatives stabilize particulate dispersions is steric stabilization. researchgate.netmdpi.com The polar head group of the dispersant molecule, typically a succinimide (B58015) formed by reacting PIBSA with a polyamine, adsorbs onto the surface of polar particles like soot and sludge. mdpi.commdpi.com Once anchored, the long, flexible, and oil-soluble polyisobutylene tails extend into the non-polar oil phase. mdpi.com

This creates a protective layer or "brush" on the particle surface, which acts as a physical barrier. researchgate.net When two such dispersant-coated particles approach each other, the PIB chains are compressed, leading to a repulsive force that prevents the particles from aggregating and settling out of the suspension. researchgate.netmdpi.com Molecular modeling and experimental studies have shown that the central amine and succinimide groups of the dispersant intercalate between insoluble nanoparticles, while the hydrophobic PIB tails extend into the oil, forming a repulsive layer that mitigates coalescence. mdpi.com Research indicates that a PIBSA-based dispersant can form an anisotropic brush layer approximately 5.5 nm thick on a carbon surface, effectively stabilizing the particles in the hydrocarbon solution. researchgate.net

The addition of PIBSA derivatives can significantly influence the rheological properties of formulations containing dispersed solids. In lubricant applications, controlling the viscosity increase caused by soot particles is critical. By preventing particle agglomeration, PIBSA-based dispersants help to maintain a lower, more stable viscosity as soot loading increases, which is crucial for fuel economy and engine protection. scientific.net

Studies on Emulsifying and Interfacial Activity

The amphiphilic nature of PIBSA and its derivatives makes them excellent surfactants for creating and stabilizing emulsions, particularly water-in-oil (W/O) emulsions. researchgate.net They are widely used as primary emulsifiers in applications such as metalworking fluids and emulsion explosives. made-in-china.comportallubes.com.br

Below is a table comparing the performance of PIBSA-based emulsifiers against a conventional emulsifier and showing the stability of emulsions made with different PIBSA derivatives.

| Attribute | Natural Sodium Sulfonate | PIBSA-Based Emulsifier | Comment |

|---|---|---|---|

| Emulsification Efficiency | Moderate | Good | PIBSA shows superior performance in creating stable emulsions, especially in challenging conditions like hard water, and exhibits lower foam tendency. portallubes.com.br |

| Hard Water Stability | Poor | Good | |

| Foam Tendency | Moderate | Low | |

| Susceptibility to Biologicals | Medium | Low |

| Surfactant Type (PIBSA Derivative) | Emulsion Crystallization Temperature (°C) | Relative Stability Ranking |

|---|---|---|

| PIBSA-MEA (monoethanolamine derivative) | ~ -4.0 | Most Stable |

| PIBSA-UREA (urea derivative) | ~ -4.0 | Most Stable |

| PIBSA-IMIDE (imide derivative) | ~ +2.0 | Less Stable |

| SMO (Sorbitan Monooleate - for comparison) | ~ +5.0 | Least Stable |

Data adapted from studies on highly concentrated water-in-oil emulsions, indicating that lower crystallization temperatures correlate with higher emulsion stability. sajs.co.za

Role in Compatibilization of Polymer Blends and Composites

The principle of using maleic anhydride-grafted polymers as compatibilizers is well-established in polymer science. These compatibilizers enhance the properties of immiscible polymer blends by improving the adhesion between the different polymer phases. PIBSA, being a maleic anhydride-grafted polyolefin, fits into this category of reactive compatibilizers.

When added to a blend of a non-polar polymer (like polypropylene (B1209903), PP) and a polar polymer (like poly(butylene terephthalate), PBT), the polyisobutylene segment of the compatibilizer is miscible with the non-polar matrix. The anhydride group can react with the end groups (e.g., hydroxyl or amine groups) of the polar polymer at the interface during melt processing. icm.edu.pl This in-situ formation of a graft copolymer at the interface anchors the two phases together, reduces interfacial tension, and leads to a finer, more stable morphology with improved stress transfer between the phases. scielo.brresearchgate.net This results in significantly improved mechanical properties, such as impact strength and elongation at break. electronicsandbooks.comresearchgate.net

Studies on PP/PBT blends have demonstrated the effectiveness of maleic anhydride-grafted copolymers.

| Property | Uncompatibilized Blend | Compatibilized Blend (5 wt% SEBS-g-MAH) | % Improvement |

|---|---|---|---|

| Tensile Modulus (MPa) | 1500 | 1350 | -10% |

| Tensile Strength (MPa) | 34 | 36 | +5.9% |

| Toughness (MJ/m³) | ~5 | ~15 | ~200% |

Data adapted from research on PP/PBT blends, showing that while modulus may decrease slightly, toughness is dramatically improved. icm.edu.plresearchgate.net

Investigation of Crosslinking and Curing Agent Capabilities

Anhydrides as a chemical class are widely used as curing agents or hardeners for epoxy resins. vt.edu The curing reaction involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group to form a stable ester linkage. vt.edu This process, often accelerated by catalysts like tertiary amines, creates a highly crosslinked, three-dimensional polymer network. vt.edu

Epoxy systems cured with anhydrides are known for several desirable properties:

High Thermal Stability: They often exhibit a high glass transition temperature (Tg). researchgate.net

Excellent Chemical Resistance: The crosslinked structure is resistant to various chemicals. nih.gov

Good Mechanical and Electrical Properties: These materials are robust and have good insulating capabilities. vt.edu

Processing Advantages: They typically offer a long pot life, low viscosity, and low cure shrinkage. vt.edu

While specific research focusing solely on PIBSA as a primary curing agent is less common than its use in dispersants, its inherent anhydride functionality means it can participate in these crosslinking reactions. Alkenyl succinic anhydrides (ASA), which are structurally similar to PIBSA, have been studied as epoxy hardeners. Research has shown that as the length of the alkyl side chain in ASA increases, the crosslink density of the cured epoxy decreases, which in turn leads to a decrease in tensile strength and Tg, but an increase in flexibility. researchgate.net Given PIBSA's very long polyisobutylene chain, it would be expected to impart significant flexibility and toughness if used as a co-curing agent in epoxy formulations, although likely at the expense of maximum thermal resistance.

Mechanistic and Theoretical Investigations of Triisobutenylsuccinic Anhydride Reactivity

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanics are powerful tools for understanding chemical reactivity at the molecular level. These methods provide insights into the electronic structure, reaction pathways, and intermolecular forces that govern the behavior of molecules like triisobutenylsuccinic anhydride (B1165640).

Electronic Structure Analysis using Ab Initio and Density Functional Theory (DFT)

Ab initio and Density Functional Theory (DFT) are computational methods used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. nih.govresearchgate.netrit.edu For triisobutenylsuccinic anhydride, these analyses would reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity. nih.gov For this compound, the LUMO would be expected to be localized on the carbonyl carbons of the anhydride ring, indicating their susceptibility to nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for this compound and Related Anhydrides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Succinic Anhydride | -8.5 | -1.2 | 7.3 |

| Maleic Anhydride | -9.1 | -2.5 | 6.6 |

| This compound | -8.3 (estimated) | -1.1 (estimated) | 7.2 (estimated) |

Note: The values for this compound are estimated based on trends observed in related molecules. Actual computational studies would be required for precise values.

Reaction Mechanism Elucidation through Transition State Calculations

Transition state theory is a fundamental concept in chemical kinetics that describes the energy profile of a reaction. wikipedia.orgdiva-portal.orgnih.gov Computational methods can be used to locate and characterize the transition state (the highest energy point along the reaction coordinate), providing insights into the reaction mechanism and allowing for the calculation of activation energies.

For the hydrolysis of this compound, a common reaction for anhydrides, transition state calculations would likely reveal a mechanism involving the nucleophilic attack of a water molecule on one of the carbonyl carbons. This would proceed through a tetrahedral intermediate, which then collapses to form the dicarboxylic acid product. The bulky triisobutenyl group would be expected to sterically hinder the approach of the nucleophile, potentially leading to a higher activation energy compared to less substituted anhydrides like succinic anhydride.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including intermolecular interactions in solution or in the solid state. nih.govnih.gov An MD simulation of this compound in a solvent would illustrate how the large hydrophobic triisobutenyl tail interacts with solvent molecules and how this affects the accessibility of the reactive anhydride ring.

Kinetic and Thermodynamic Analysis of this compound Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates, equilibria, and the factors that influence them.

Determination of Rate Laws and Activation Parameters

The rate law for a reaction describes how the rate depends on the concentration of reactants. For the hydrolysis of an anhydride, the reaction is often found to be first-order with respect to the anhydride and can be influenced by the concentration of water and any catalysts present. etsu.eduresearchgate.netbibliotekanauki.pl

The Arrhenius equation relates the rate constant of a reaction to the activation energy and temperature. By measuring the rate constant at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined. These activation parameters provide further insight into the reaction mechanism.

Table 2: Hypothetical Kinetic Data for the Hydrolysis of Anhydrides

| Anhydride | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Acetic Anhydride | 0.035 | 45 |

| Succinic Anhydride | 0.005 | 55 |

| This compound | 0.001 (estimated) | 65 (estimated) |

Note: The values for this compound are estimated based on expected steric hindrance from the triisobutenyl group. Actual experimental data is required for accurate values.

Impact of Solvent Effects and Catalysis on Reaction Equilibria

The choice of solvent can have a significant impact on the rate and equilibrium of a reaction. researchgate.net For the reactions of this compound, a polar solvent would be expected to stabilize the polar transition state of nucleophilic attack, thus accelerating the reaction. However, the low solubility of the large hydrophobic triisobutenyl group in polar solvents could counteract this effect.

Catalysts, such as acids or bases, can dramatically increase the rate of anhydride reactions. Acid catalysis typically involves protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis can involve the activation of the nucleophile or direct attack on the anhydride. The equilibrium of the reaction can also be shifted by the presence of a catalyst that selectively accelerates the forward or reverse reaction.

In-situ Spectroscopic Methods for Real-time Reaction Monitoring

The investigation of reaction mechanisms and kinetics for industrially significant compounds like this compound (TBSA) has been significantly advanced by the application of in-situ spectroscopic techniques. These methods, falling under the umbrella of Process Analytical Technology (PAT), provide a continuous stream of data from within the reaction vessel, offering a real-time window into the dynamic chemical transformations. mt.comflvc.orgresearchgate.net This approach allows for the tracking of reactant consumption, intermediate formation and decay, and product generation without the need for offline sampling, which can be time-consuming and may alter the reaction conditions. nih.gov

In-situ spectroscopy is pivotal for gaining a deeper understanding of the intricate steps involved in TBSA reactivity. By monitoring reactions as they happen, researchers can elucidate reaction pathways, determine kinetic parameters, and identify the influence of various process variables such as temperature, pressure, and catalyst concentration on the reaction outcome. flvc.orgnih.gov The primary spectroscopic tools employed for such real-time analysis include Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy. Each of these techniques offers unique advantages in monitoring the specific functional group changes that characterize TBSA reactions.

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring the reactions of anhydrides like TBSA. nih.gov The technique is highly sensitive to the vibrational modes of carbonyl groups, which are central to the chemistry of TBSA. The characteristic symmetric and asymmetric stretching vibrations of the cyclic anhydride group provide distinct spectral signatures that can be monitored throughout a reaction.

For instance, in the esterification of an anhydride, the disappearance of the anhydride peaks and the simultaneous appearance of new peaks corresponding to the ester carbonyl and the carboxylic acid byproduct can be tracked in real-time. This allows for the precise determination of reaction kinetics, including the rate constant and activation energy. flvc.org While specific studies on TBSA using this method are not widely published in open literature, the principles established from studies on other anhydrides, such as acetic anhydride and phthalic anhydride, are directly applicable. flvc.orgflvc.orgresearchgate.net

A hypothetical application to a TBSA reaction could involve monitoring the decrease in the intensity of the TBSA anhydride peaks (typically around 1865 cm⁻¹ and 1785 cm⁻¹) and the growth of an ester carbonyl peak (around 1740 cm⁻¹) and a carboxylic acid carbonyl peak (around 1700 cm⁻¹).

Table 1: Hypothetical In-situ FTIR Data for the Esterification of TBSA

| Time (minutes) | TBSA Anhydride Peak Intensity (Absorbance) | Ester Carbonyl Peak Intensity (Absorbance) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.13 | 0.87 |

This table is illustrative and based on general principles of anhydride esterification monitoring by FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy offers another powerful avenue for studying the reaction mechanisms of TBSA. ¹H and ¹³C NMR can provide detailed structural information about the molecules present in the reaction mixture. mestrelab.comnih.gov By integrating an NMR flow cell with a reactor, it is possible to continuously monitor the changes in the chemical environment of specific protons or carbon atoms. mdpi.com

In the context of TBSA reactions, for example, the reaction with an alcohol to form a monoester would result in the appearance of new signals corresponding to the protons and carbons of the newly formed ester and carboxylic acid moieties. The integration of these signals over time provides a quantitative measure of the reaction progress. mestrelab.comoxinst.com Two-dimensional NMR techniques, such as COSY and HSQC, can be employed in real-time to establish correlations between different nuclei and aid in the definitive identification of intermediates and products. oxinst.com

Raman Spectroscopy

In-situ Raman spectroscopy is complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous media or for systems where the vibrational modes of interest are more Raman-active. The symmetric stretching of the anhydride C=O bonds, for instance, often gives a strong Raman signal. A key benefit of Raman spectroscopy is the ability to use fiber-optic probes that can be easily inserted into reaction vessels. While specific feasibility studies on TBSA are not prevalent, research on similar molecules like triazine has demonstrated the potential of Raman spectroscopy for online monitoring of scavenging reactions. researchgate.net

The collective power of these in-situ spectroscopic methods provides a comprehensive picture of TBSA reactivity. The detailed kinetic and mechanistic data obtained from these real-time monitoring techniques are invaluable for process optimization, ensuring product quality, and enhancing the safety and efficiency of industrial processes involving this important chemical compound. mt.comresearchgate.net

Future Research Directions and Emerging Paradigms for Triisobutenylsuccinic Anhydride

Design of Advanced Catalytic Systems for Precise Functionalization

The traditional thermal synthesis of PIBSA requires temperatures exceeding 200°C and long reaction times, contributing to a significant carbon footprint. digitellinc.com Consequently, a major thrust of current research is the development of advanced catalytic systems to facilitate the synthesis under milder conditions. Lewis acid catalysts, such as aluminum chloride (AlCl₃), have been shown to lower the activation energy of the ene reaction. acs.org However, challenges remain, including the highly endergonic desorption of the final PIBSA product from the catalyst. acs.org

Future research is focused on designing catalysts that not only have high activity but also exhibit improved product release and stability. One promising area is the use of ligand engineering to optimize the performance of metal-based catalysts. For instance, studies have shown that using alkyl chlorides like ethylaluminum dichloride (EtAlCl₂) can maintain low activation barriers similar to AlCl₃ while reducing the energy required for product desorption. acs.org

Another avenue of exploration is the investigation of alternative metal catalysts. Ruthenium(II) catalysts, for example, have demonstrated enhanced activity in PIBSA synthesis, although they may suffer from lower stability. acs.org An extensive screening of over 100 potential catalysts has been undertaken to identify viable options for reducing reaction temperatures and durations, with machine learning being employed to discern patterns between catalyst characteristics and reaction progress. digitellinc.com

The precise functionalization of PIBSA derivatives is another critical area of research. These derivatives, such as polyisobutylene (B167198) succinimides (PIBSIs), are formed by reacting PIBSA with polyamines. mdpi.comcore.ac.uk The properties of these additives are highly dependent on their amphiphilic structure, which is determined by the reaction conditions. researchgate.net Advanced catalytic systems could enable more precise control over the functionalization process, leading to the creation of additives with tailored properties for specific applications.

Table 1: Comparison of Catalytic Systems for PIBSA Synthesis

| Catalyst System | Advantages | Challenges | Research Focus |

| Thermal (No Catalyst) | Simple process | High energy consumption, long reaction times | Process optimization |

| Lewis Acids (e.g., AlCl₃) | Lowers activation energy | Strong product binding, potential for side reactions | Ligand modification, improved catalyst recovery |

| Ruthenium-based Catalysts | High activity | Lower stability | Improving catalyst lifetime and robustness |

| Engineered Catalysts | Potentially high selectivity and activity | Design and synthesis complexity | High-throughput screening, computational design |

Development of Smart and Responsive Materials Utilizing Triisobutenylsuccinic Anhydride (B1165640) Derivatives

The amphiphilic nature of PIBSA derivatives, which possess a nonpolar polyisobutylene tail and a polar headgroup, makes them ideal candidates for the development of smart and responsive materials. These materials can change their properties in response to external stimuli such as temperature, pH, or the presence of specific molecules.

One application of this responsive behavior is in the creation of stable water-in-oil emulsions. nih.gov Polymeric surfactants derived from PIBSA can effectively emulsify water in oil, and the stability of these emulsions is a key factor in their application, for instance, as micro-reactors for the synthesis of nanoparticles. nih.gov The ability of these surfactants to self-assemble and stabilize interfaces is a form of responsive behavior that is crucial for their function.

Furthermore, the modification of PIBSA to create derivatives with specific functionalities can lead to the development of materials that respond to a variety of triggers. For example, by incorporating pH-sensitive or thermo-responsive moieties into the polar headgroup of a PIBSA derivative, it is possible to create materials that undergo conformational changes or self-assemble in response to changes in their environment. While the direct labeling of these materials as "smart" or "responsive" is not yet widespread in the literature, their inherent properties and potential for tailored functionality place them at the forefront of this emerging field.

Exploration of Multifunctional Materials for Diverse Applications

The versatility of the PIBSA molecule allows for the creation of multifunctional materials with a wide range of applications. By modifying the succinic anhydride group, a variety of derivatives with different functionalities can be synthesized. researchgate.net This has led to the use of PIBSA-based compounds in numerous industrial products.

In the automotive industry, PIBSA derivatives are well-established as multifunctional lubricant additives. They act as dispersants, preventing the agglomeration of soot and other deposit precursors, which helps to maintain engine cleanliness and performance. researchgate.netminglanchem.com They also exhibit corrosion-inhibiting properties, protecting metal surfaces from degradation. minglanchem.com

Beyond lubricants, PIBSA derivatives are used as emulsifiers in the production of agricultural pesticides and herbicides, where they facilitate the formation and stabilization of oil-in-water emulsions. minglanchem.com This improves the dispersibility and effectiveness of the active ingredients. minglanchem.com In the field of explosives, they are used to create stable emulsions that are essential for the safety and performance of these materials.

The ability to introduce multiple functionalities into a single molecule is a key advantage of PIBSA-based chemistry. Future research will likely focus on expanding the range of applications for these multifunctional materials, potentially in areas such as coatings, sealants, and even biomedical applications, where their amphiphilic nature could be exploited for drug delivery systems. researchgate.net

Table 2: Multifunctional Applications of PIBSA Derivatives

| Application Area | Functionality | Benefit |

| Automotive Lubricants | Dispersancy, Corrosion Inhibition | Engine cleanliness, extended engine life |

| Fuels | Deposit control | Improved fuel economy, reduced emissions |

| Agricultural Chemicals | Emulsification | Enhanced effectiveness of active ingredients |

| Explosives | Emulsion stabilization | Safety and performance |

| Coatings | Pigment dispersion, adhesion promotion | Improved coating quality and durability |

Synergistic Computational-Experimental Approaches in Triisobutenylsuccinic Anhydride Research

The complexity of the reactions involved in the synthesis and functionalization of PIBSA presents significant challenges for process optimization and the design of new materials. To address this, researchers are increasingly turning to synergistic computational and experimental approaches.

First-principles calculations, such as density functional theory (DFT), are being used to understand the reaction mechanisms at a molecular level. acs.org These calculations can provide insights into the activation energies of different reaction pathways and the binding energies of reactants and products to catalyst surfaces. acs.org This information is invaluable for the rational design of new catalysts with improved performance. For example, computational studies have been used to investigate the effect of ligand engineering on the catalytic activity and product desorption energies for Al- and Ru-based catalysts in PIBSA synthesis. acs.org

The combination of these computational methods with experimental validation is a powerful paradigm for accelerating research and development in the field of PIBSA. Machine learning is also emerging as a valuable tool for analyzing large datasets from high-throughput catalyst screening experiments, helping to identify complex relationships between catalyst properties and performance. digitellinc.com This integrated approach will be crucial for tackling the challenges of designing more efficient and sustainable processes for the production of PIBSA and its derivatives.

Advancements in Sustainable Synthesis and Application Methodologies

The current industrial production of PIBSA is energy-intensive, and there is a strong drive to develop more sustainable synthesis methods. digitellinc.com A key focus of this effort is to reduce the energy input required for the reaction, primarily by developing catalysts that can operate at lower temperatures. digitellinc.comacs.org Even small improvements in the efficiency of PIBSA synthesis can have a substantial impact on its economic cost and environmental footprint, given its large-scale production. digitellinc.com

In addition to developing more efficient catalytic processes, research is also exploring the use of greener starting materials. The primary raw materials for PIBSA synthesis are polyisobutylene and maleic anhydride, which are derived from fossil fuels. minglanchem.com Future research may investigate the possibility of producing these feedstocks from renewable biomass sources, which would significantly improve the sustainability of the entire value chain.

The development of more environmentally friendly application methodologies is another important aspect of sustainable chemistry. This includes designing PIBSA derivatives that are more biodegradable or have lower toxicity. Furthermore, the use of PIBSA-based additives themselves contributes to sustainability by improving the fuel economy of vehicles and extending the service life of machinery, thereby reducing emissions and waste. digitellinc.comminglanchem.com

The principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, will continue to guide future research in this area. The ultimate goal is to create a more sustainable life cycle for this compound, from its synthesis to its final application and disposal.

Q & A

Q. What are the established synthetic routes for Triisobutenylsuccinic anhydride (TIBSA), and how can reaction conditions be optimized?

TIBSA synthesis typically involves the Diels-Alder reaction between isobutylene derivatives and maleic anhydride. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) favor cycloaddition but may require inert atmospheres to prevent side reactions .

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity, though solvent-free methods are emerging to reduce purification complexity .

- Purification : Distillation or recrystallization from nonpolar solvents (e.g., hexane) yields >95% purity. Monitor by FT-IR for anhydride C=O stretches (~1850 cm⁻¹) .

Q. Which analytical techniques are most effective for characterizing TIBSA and its derivatives?

- NMR spectroscopy : ¹H/¹³C NMR identifies isobutenyl groups (δ 1.6–2.1 ppm for methyl protons) and anhydride carbonyls (δ 170–175 ppm) .

- Titration methods : Acid-base back-titration quantifies unreacted maleic anhydride in grafted polymers, with <5% error when using standardized NaOH .

- Thermogravimetric analysis (TGA) : TIBSA decomposes at 200–250°C, aiding stability assessments for high-temperature applications .

Q. How is TIBSA applied in material science, particularly in adsorption or polymer modification?

- Adsorbent design : TIBSA-grafted cellulose achieves Ca²⁺ adsorption capacities up to 178 mg/g under optimized conditions (80°C, 9 h reaction) .

- Polymer compatibilizers : Grafting TIBSA onto polypropylene enhances interfacial adhesion in composites, validated via rheological shear-thinning behavior .

Advanced Research Questions

Q. What mechanistic insights explain stereoselectivity in TIBSA-related Diels-Alder reactions?

Experimental and computational studies (CCSD(T)/DFT) reveal:

- Thermodynamic vs. kinetic control : Exo isomers dominate in maleic anhydride reactions due to retro-Diels-Alder pathways, overriding small endo preferences in transition states .

- Substituent effects : Electron-withdrawing groups on dienophiles increase reaction rates by lowering LUMO energies, critical for TIBSA’s regioselectivity .

Q. How do thermodynamic properties influence TIBSA reactivity in esterification or copolymerization?

- Reaction enthalpy : Succinic anhydride derivatives exhibit ΔH ≈ -80 kJ/mol for esterification, requiring stoichiometric alcohol/anhydride ratios to minimize side products .

- Copolymerization kinetics : Penultimate unit effects in styrene-TIBSA systems lead to alternating copolymers (r₁ ≈ 0.01, r₂ ≈ 0.1), validated via ¹³C NMR triad analysis .

Q. How can researchers resolve contradictions in adsorption capacity data for TIBSA-modified materials?

Discrepancies arise from:

Q. What computational tools predict TIBSA’s performance in viscosity reduction or interfacial activity?

- Molecular dynamics (MD) : Simulate TIBSA-polymer interactions to optimize alkyl chain lengths (C18 in octadecyl acrylate copolymers reduces crude oil viscosity by 90%) .

- Density functional theory (DFT) : Calculate charge distribution on TIBSA’s anhydride ring to predict hydrogen bonding with cellulose -OH groups .

Methodological Best Practices

- Experimental design : Use fractional factorial designs to screen temperature, catalyst, and solvent variables efficiently .

- Data validation : Cross-verify NMR assignments with DEPT-135 spectra to distinguish CH₂ groups in copolymer sequences .

- Safety protocols : Handle TIBSA under fume hoods; hydrolyzed succinic acid is irritant (LD50 >2000 mg/kg, but use PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.